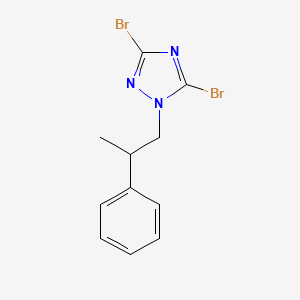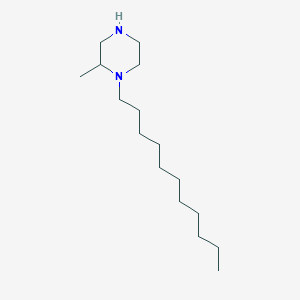![molecular formula C15H23ClN2O B6344685 1-[4-(2-Chlorophenoxy)butyl]-2-methylpiperazine CAS No. 1240571-07-6](/img/structure/B6344685.png)
1-[4-(2-Chlorophenoxy)butyl]-2-methylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(2-Chlorophenoxy)butyl]-2-methylpiperazine, abbreviated as 1-(4-CPB)-2MP, is an organic compound belonging to the chemical class of piperazines. It is an important intermediate molecule used in the synthesis of many pharmaceuticals, such as anti-inflammatory drugs and anticonvulsants. 1-(4-CPB)-2MP is also used in the synthesis of other compounds, such as biocides, herbicides, and fungicides.
Applications De Recherche Scientifique
1-(4-CPB)-2MP has been studied extensively in the scientific research community due to its potential applications in drug synthesis and other industrial applications. It has been used as a building block in the synthesis of many pharmaceuticals, such as anti-inflammatory drugs and anticonvulsants. It has also been used in the synthesis of biocides, herbicides, and fungicides, as well as for the synthesis of other organic compounds.
Mécanisme D'action
Target of Action
The primary target of 1-[4-(2-Chlorophenoxy)butyl]-2-methylpiperazine is similar to that of phenoxy herbicides . These herbicides act by mimicking the auxin growth hormone indoleacetic acid (IAA) . When sprayed on broad-leaf plants, they induce rapid, uncontrolled growth .
Mode of Action
The mode of action of 1-[4-(2-Chlorophenoxy)butyl]-2-methylpiperazine is also similar to that of phenoxy herbicides . They mimic the auxin growth hormone indoleacetic acid (IAA), causing rapid, uncontrolled growth in broad-leaf plants . This results in the selective killing of broad-leaf weeds, leaving monocotyledonous crops such as wheat or maize relatively unaffected .
Biochemical Pathways
The biochemical pathways affected by 1-[4-(2-Chlorophenoxy)butyl]-2-methylpiperazine are those involved in plant growth and development . By mimicking the auxin growth hormone IAA, this compound disrupts normal plant growth processes, leading to rapid, uncontrolled growth and eventually plant death .
Pharmacokinetics
Like other phenoxy herbicides, it is likely to be absorbed by plants and transported to the site of action
Result of Action
The result of the action of 1-[4-(2-Chlorophenoxy)butyl]-2-methylpiperazine is the selective killing of broad-leaf weeds . By mimicking the auxin growth hormone IAA, it induces rapid, uncontrolled growth in these plants, leading to their death .
Action Environment
The action of 1-[4-(2-Chlorophenoxy)butyl]-2-methylpiperazine, like other phenoxy herbicides, can be influenced by environmental factors . Factors such as temperature, humidity, and soil type can affect the absorption, distribution, metabolism, and excretion of the compound in plants
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-CPB)-2MP is a versatile intermediate compound used in the synthesis of many pharmaceuticals, biocides, herbicides, and fungicides. Its advantages for lab experiments include its availability, low cost, and ease of synthesis. Its limitations include its potential toxicity and its difficulty to isolate in pure form.
Orientations Futures
For 1-(4-CPB)-2MP research include the development of more efficient and cost-effective synthesis methods, the exploration of its potential applications in drug synthesis, and the investigation of its potential toxicity. Other potential future directions include the development of new derivatives of 1-(4-CPB)-2MP, the exploration of its potential applications in biocides, herbicides, and fungicides, and the investigation of its potential environmental impacts.
Méthodes De Synthèse
1-(4-CPB)-2MP is synthesized through a two-step reaction. The first step involves the reaction of 2-chlorophenoxyacetic acid and 4-chlorobutylamine in the presence of a strong base, such as potassium hydroxide. The second step is the condensation of the reaction product with 2-methylpiperazine in the presence of an acid, such as hydrochloric acid. This reaction produces 1-(4-CPB)-2MP as the main product.
Propriétés
IUPAC Name |
1-[4-(2-chlorophenoxy)butyl]-2-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN2O/c1-13-12-17-8-10-18(13)9-4-5-11-19-15-7-3-2-6-14(15)16/h2-3,6-7,13,17H,4-5,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWRGWYDKOUJRAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1CCCCOC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Chlorophenoxy)butyl]-2-methylpiperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,5-Dibromo-1-[(3-nitrophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6344609.png)

![3,5-Dibromo-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-1,2,4-triazole](/img/structure/B6344627.png)
![3,5-Dibromo-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole](/img/structure/B6344636.png)
![1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-3,5-dibromo-1H-1,2,4-triazole](/img/structure/B6344665.png)
![1-[(2,6-Difluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6344670.png)

![1-[4-(3-Chlorophenoxy)butyl]-2-methylpiperazine](/img/structure/B6344684.png)
![1-[(4-Chloro-3-fluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6344690.png)
![3,5-Dibromo-1-{[4-fluoro-2-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole](/img/structure/B6344695.png)
![2-[3-(1,4-Diazepan-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6344707.png)
![2-Methyl-1-[(2,4,5-trifluorophenyl)methyl]piperazine](/img/structure/B6344714.png)
![1-[4-(3-Chlorophenoxy)butyl]-1,4-diazepane](/img/structure/B6344717.png)